Cas no 4401-11-0 (1-(oxiran-2-yl)ethan-1-one)

1-(oxiran-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-acetyloxirane
- 1-(OXIRAN-2-YL)ETHANONE
- 1-Oxiran-2-ylethanone
- 1,2-epoxy-3-butanone
- 1-Oxiranylethanone
- 2-Butanone,3,4-epoxy
- 2-Butanone,4-epoxy
- 3,4-epoxy-butanone
- Ethanone,1-oxiranyl
- 1-(oxiran-2-yl)ethan-1-one
- EN300-140210
- G30610
- 2-Butanone, 3,4-epoxy-
- 4401-11-0
- 2-Butanone,4-epoxy-
- Ethanone, 1-oxiranyl-
- MFCD00829205
- YBWJKTAELMMCHQ-UHFFFAOYSA-N
- NSC344504
- DB-051185
- 1-(2-Oxiranyl)ethanone #
- NSC 344504
- NSC-344504
- acetyloxirane
-
- MDL: MFCD00829205
- Inchi: InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3
- InChI Key: YBWJKTAELMMCHQ-UHFFFAOYSA-N
- SMILES: CC(=O)C1CO1
Computed Properties
- Exact Mass: 86.03680
- Monoisotopic Mass: 86.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 77.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.6A^2
- XLogP3: -0.4
Experimental Properties
- Density: 1.139
- Boiling Point: 45-46/30mm
- Flash Point: 36°C
- Refractive Index: 1.443
- PSA: 29.60000
- LogP: -0.02580
1-(oxiran-2-yl)ethan-1-one Security Information
1-(oxiran-2-yl)ethan-1-one Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(oxiran-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR01831-250mg |
2-Acetyloxirane |
4401-11-0 | 95 | 250mg |
£153.00 | 2025-02-19 | |
abcr | AB233404-1 g |
2-Acetyloxirane, 95%; . |
4401-11-0 | 95% | 1 g |
€280.00 | 2023-07-20 | |
abcr | AB233404-500 mg |
2-Acetyloxirane, 95%; . |
4401-11-0 | 95% | 500 mg |
€224.80 | 2023-07-20 | |
Enamine | EN300-140210-1.0g |
1-(oxiran-2-yl)ethan-1-one |
4401-11-0 | 95% | 1g |
$199.0 | 2023-06-08 | |
Enamine | EN300-140210-5.0g |
1-(oxiran-2-yl)ethan-1-one |
4401-11-0 | 95% | 5g |
$576.0 | 2023-06-08 | |
abcr | AB233404-1g |
2-Acetyloxirane, 95%; . |
4401-11-0 | 95% | 1g |
€282.70 | 2025-02-20 | |
Enamine | EN300-140210-50mg |
1-(oxiran-2-yl)ethan-1-one |
4401-11-0 | 95.0% | 50mg |
$32.0 | 2023-09-30 | |
Enamine | EN300-140210-250mg |
1-(oxiran-2-yl)ethan-1-one |
4401-11-0 | 95.0% | 250mg |
$70.0 | 2023-09-30 | |
Enamine | EN300-140210-1000mg |
1-(oxiran-2-yl)ethan-1-one |
4401-11-0 | 95.0% | 1000mg |
$199.0 | 2023-09-30 | |
Enamine | EN300-140210-2500mg |
1-(oxiran-2-yl)ethan-1-one |
4401-11-0 | 95.0% | 2500mg |
$389.0 | 2023-09-30 |
1-(oxiran-2-yl)ethan-1-one Related Literature
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Nur Sharmila Sharip,Hidayah Ariffin,Mohd Ali Hassan,Haruo Nishida,Yoshihito Shirai RSC Adv. 2016 6 84672
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2. Mono- and di-bridged μ-oxo diiron complexes of 3-[bis(2-pyridylmethyl)amino]propionate (bpp). Crystal structures of [{Fe(bpp)(H2O)}2O][ClO4]2·H2O and [{Fe(bpp)}2(MeCO2)O][ClO4]·4.5H2OAlan Hazell,Kenneth B. Jensen,Christine J. McKenzie,Hans Toftlund J. Chem. Soc. Dalton Trans. 1993 3249
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Akiko Kobayashi,Akane Sato,Kiyoshi Kawano,Toshio Naito,Hayao Kobayashi,Tokuko Watanabe J. Mater. Chem. 1995 5 1671
Additional information on 1-(oxiran-2-yl)ethan-1-one
Comprehensive Overview of 1-(Oxiran-2-yl)ethan-1-one (CAS No. 4401-11-0): Properties, Applications, and Innovations
1-(Oxiran-2-yl)ethan-1-one, also known by its CAS No. 4401-11-0, is a versatile epoxy ketone compound with significant relevance in organic synthesis and industrial applications. This molecule features an oxirane (epoxide) ring fused with an acetyl group, making it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its unique structure enables participation in ring-opening reactions, nucleophilic additions, and polymerization, aligning with modern demands for sustainable chemistry and green synthesis.
In recent years, the interest in epoxy-functionalized compounds like 1-(Oxiran-2-yl)ethan-1-one has surged due to their role in bio-based polymers and renewable materials. Researchers are exploring its potential in UV-curable coatings and adhesives, addressing the global shift toward eco-friendly alternatives. The compound’s reactivity with amines and thiols also makes it a candidate for click chemistry, a trending topic in drug discovery and material science.
From an analytical perspective, CAS No. 4401-11-0 exhibits distinct spectroscopic properties, including characteristic IR absorption bands at 1700–1750 cm−1 (C=O stretch) and 850–950 cm−1 (oxirane ring). These features facilitate its identification in quality control workflows, a critical aspect for industries adhering to Good Manufacturing Practices (GMP). Furthermore, its stability under controlled conditions ensures compatibility with large-scale production, a key consideration for manufacturers.
The pharmaceutical industry leverages 1-(Oxiran-2-yl)ethan-1-one as a precursor for chiral building blocks, particularly in asymmetric synthesis. Its epoxide moiety can undergo stereoselective transformations, enabling the construction of complex molecules like β-blockers and antiviral agents. This aligns with current trends in personalized medicine, where tailored molecular architectures are in high demand.
Environmental and safety profiles of CAS No. 4401-11-0 are rigorously documented. While it is not classified as hazardous under standard conditions, proper handling protocols—such as using gloves and ventilation—are recommended. This emphasis on safety resonates with the growing focus on Responsible Care initiatives in chemical industries worldwide.
Innovations in catalytic epoxidation have further enhanced the accessibility of this compound. Recent studies highlight the use of metalloporphyrin catalysts or enzyme-mediated processes to produce 1-(Oxiran-2-yl)ethan-1-one with higher yields and lower energy consumption. Such advancements support the circular economy model, reducing waste and optimizing resource use.
In summary, 1-(Oxiran-2-yl)ethan-1-one (4401-11-0) exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability across sectors—from pharmaceuticals to green materials—positions it as a compound of enduring significance. As research continues to uncover novel uses, its role in addressing global challenges like sustainability and healthcare innovation will likely expand.
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